molecular formula C11H15F2NO3 B1491833 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2098039-26-8

4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Cat. No.: B1491833
CAS No.: 2098039-26-8
M. Wt: 247.24 g/mol
InChI Key: FPWQZMRGIROJSP-UHFFFAOYSA-N
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Description

4-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a fluorinated bicyclic pyrrolidine derivative with a ketone and carboxylic acid functional group. Its molecular formula is C₁₁H₁₃F₂NO₃, and molecular weight is 245.22 g/mol . The compound features a hexahydrocyclopenta[c]pyrrolidine core substituted with two fluorine atoms at the 4-position and a 4-oxobutanoic acid side chain.

Properties

IUPAC Name

4-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3/c12-11(13)4-3-7-5-14(6-8(7)11)9(15)1-2-10(16)17/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQZMRGIROJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H13F2NO3C_{11}H_{13}F_2NO_3, with a molecular weight of 245.22 g/mol. The structure includes a difluorinated hexahydrocyclopenta framework, which is significant for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems .

Structural Features

ComponentDescription
Difluorinated Cyclopenta Enhances biological activity through unique interactions.
Pyrrolidine Ring May contribute to neuroprotective effects similar to other pyrrolidine derivatives.
Oxobutanoic Acid Moiety Known for its role in various biochemical pathways.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Antiinflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Potential : The pyrrolidine structure suggests possible neuroprotective effects, as seen in other derivatives that target neurodegenerative pathways .
  • Antimicrobial Activity : Some analogs exhibit antimicrobial properties, indicating that this compound may interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study focused on the synthesis of substituted 4-oxobutanoic acids revealed that modifications to the cyclopenta structure could significantly alter biological activity. The synthesis involved multi-step organic reactions that are crucial for obtaining high yields of the desired product .
  • Analgesic Activity :
    • Research has shown that related compounds exhibit analgesic properties through central nervous system pathways. This suggests that This compound may also have similar effects, warranting further investigation into its pain-relieving capabilities .
  • Toxicological Assessments :
    • Preliminary toxicological assessments indicate that while the compound has promising biological activities, it also poses certain risks associated with fluorinated compounds. Safety data sheets recommend handling it with caution due to potential environmental hazards .

Summary of Biological Activities

Biological ActivityEvidence/References
AntiinflammatorySimilar compounds show inhibition of cytokines
NeuroprotectivePotential based on pyrrolidine derivatives
AntimicrobialAnalogous structures exhibit antimicrobial effects
AnalgesicRelated compounds demonstrate pain relief properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid with structurally or functionally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound Notable Properties/Applications
Target Compound (CAS 2098157-37-8) C₁₁H₁₃F₂NO₃ 245.22 Carboxylic acid, ketone, difluoropyrrolidine Discontinued; potential synthetic intermediate.
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, ketone Lacks fluorine and carboxylic acid; ester instead of acid. Likely a precursor for prodrug synthesis.
(E)-4-(4,4-Difluorohexahydrocyclopenta[C]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid C₁₁H₁₃F₂NO₃ 245.22 α,β-unsaturated carboxylic acid Double bond in butenoic acid chain Enhanced reactivity for conjugation or Michael addition.
2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid (2097943-47-8) C₁₀H₁₃F₂NO₂ 229.21 Shorter butanoic acid chain Lacks ketone; carboxylic acid at position 2. Potential metabolite or simpler analog.
4-Fluorophenyl-substituted pyrrolo-oxazin derivatives ~C₂₈H₂₈FN₂O₆ ~507.54 Epoxy, phenylcarbamoyl, hydroxy Larger macrocyclic framework; no fluorine on pyrrolidine. Pharmacopeial interest (PF 43(1)); antitumor/antiviral?

Key Observations:

Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., cis-tert-butyl derivative ).

The α,β-unsaturated acid in the (E)-isomer offers reactivity for targeted drug delivery or polymer conjugation.

Structural Complexity : Macrocyclic derivatives (e.g., ) exhibit higher molecular weights and complexity, likely targeting specific biological pathways, unlike the simpler bicyclic target compound.

Synthetic Accessibility : The discontinuation of the target compound may reflect challenges in large-scale synthesis or purification, unlike its shorter-chain analog (CAS 2097943-47-8) .

Research Findings and Limitations

  • Pharmacological Data: No direct evidence of biological activity for the target compound exists in the provided materials.
  • Safety and Handling : The target compound’s analogs (e.g., ) require precautions against heat and inhalation, per safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

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